molecular formula C13H20O3 B14185819 2-(1,3-Dimethoxy-3-methylbutyl)phenol CAS No. 922503-89-7

2-(1,3-Dimethoxy-3-methylbutyl)phenol

Cat. No.: B14185819
CAS No.: 922503-89-7
M. Wt: 224.30 g/mol
InChI Key: VIBXNLHOJYJLIP-UHFFFAOYSA-N
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Description

2-(1,3-Dimethoxy-3-methylbutyl)phenol is an organic compound with the molecular formula C12H18O3 It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, along with a 1,3-dimethoxy-3-methylbutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethoxy-3-methylbutyl)phenol typically involves the alkylation of phenol with a suitable alkylating agent. One common method is the reaction of phenol with 1,3-dimethoxy-3-methylbutyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethoxy-3-methylbutyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-(1,3-Dimethoxy-3-methylbutyl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethoxy-3-methylbutyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The simplest phenolic compound, with a hydroxyl group attached to a benzene ring.

    2-Methoxyphenol (Guaiacol): Contains a methoxy group (-OCH3) and a hydroxyl group on the benzene ring.

    4-Methylphenol (p-Cresol): Has a methyl group (-CH3) and a hydroxyl group on the benzene ring.

Uniqueness

2-(1,3-Dimethoxy-3-methylbutyl)phenol is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. The presence of the 1,3-dimethoxy-3-methylbutyl group enhances its solubility in organic solvents and may influence its reactivity and biological activity compared to simpler phenolic compounds.

Properties

CAS No.

922503-89-7

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

2-(1,3-dimethoxy-3-methylbutyl)phenol

InChI

InChI=1S/C13H20O3/c1-13(2,16-4)9-12(15-3)10-7-5-6-8-11(10)14/h5-8,12,14H,9H2,1-4H3

InChI Key

VIBXNLHOJYJLIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C1=CC=CC=C1O)OC)OC

Origin of Product

United States

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